(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide
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Overview
Description
Chemical Name: (3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide
Structure: The compound consists of a butanamide backbone with a hydrazone group and a bromophenoxy acetyl moiety. The dibenzo[B,D]furan ring adds further complexity.
Purpose: This compound may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: Industrial-scale production methods are not widely reported, but research laboratories can synthesize this compound.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products: Oxidation yields the oxime, reduction gives the amine, and substitution leads to various derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new reactions, and design derivatives.
Biology: Study its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assess its potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Evaluate its use in materials science (e.g., polymers, liquid crystals).
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, nucleic acids) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Unique Features: Highlight the dibenzo[B,D]furan ring and the bromophenoxy acetyl group.
Similar Compounds: Search for related compounds with similar functionalities (e.g., other hydrazones, furan derivatives).
Remember that while this compound shows promise, further research is needed to fully understand its potential applications and mechanisms of action
Properties
Molecular Formula |
C25H22BrN3O5 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]-N-(2-methoxydibenzofuran-3-yl)butanamide |
InChI |
InChI=1S/C25H22BrN3O5/c1-15(28-29-25(31)14-33-17-9-7-16(26)8-10-17)11-24(30)27-20-13-22-19(12-23(20)32-2)18-5-3-4-6-21(18)34-22/h3-10,12-13H,11,14H2,1-2H3,(H,27,30)(H,29,31)/b28-15+ |
InChI Key |
DBUDNVPDJQTAJC-RWPZCVJISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Br)CC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
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